Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS: 604003-25-0) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at position 3. The molecular formula is C₉H₁₁N₃O₃, and its structure incorporates a partially hydrogenated pyrazine ring fused to a pyrazole moiety. The ester group at position 3 enhances solubility and serves as a handle for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3 |
InChI Key |
WMGYLLOUHGJALO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
- The process generally requires careful control of temperature (room temperature to 90 °C) and reaction time to maximize product yield and minimize side reactions.
- Common solvents include ethanol or other polar solvents, sometimes with acid additives such as acetic acid to facilitate ring closure and ester formation.
- Oxidative conditions (e.g., using molecular oxygen) can be employed to drive cyclization and functionalization steps, enhancing yields significantly.
Specific Synthetic Procedures
Preparation via Pyrazolo[1,5-a]pyrazine Precursors
- Starting from 4-chloropyrazolo[1,5-a]pyrazine derivatives, carbene insertion into C–H bonds has been used to functionalize the ring system, yielding intermediates that can be converted to the methyl ester derivative.
- Reactions conducted without solvent at room temperature for several days can achieve high yields (over 90%) of functionalized products, which can be further transformed into this compound.
Esterification and Ring Saturation
Oxidative Cyclization Using Acetic Acid and Oxygen
- A notable method involves reacting amino-imino pyridine derivatives with 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at 130 °C for 18 hours, yielding pyrazolo derivatives with high efficiency.
- Yield optimization data (Table 1 from source) shows that increasing acetic acid equivalents from 2 to 6 enhances yield from 34% to 74%, and conducting the reaction under oxygen atmosphere further boosts yield to 94%.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
Table 1: Effect of Acetic Acid Equivalents and Atmosphere on Yield of Pyrazolo Derivatives
Intermediate and Related Compound Syntheses
- Patent literature describes the preparation of various substituted pyrazolo[1,5-a]pyrazine derivatives, including methyl carboxylates, via iodination, amination, and coupling reactions with thiazolidine and thiadiazole derivatives.
- These intermediates are often isolated as white solids with high purity, confirmed by ^1H NMR and other analytical techniques.
- The synthetic route involves protection/deprotection steps, halogenation, and nucleophilic substitution to introduce the methyl carboxylate moiety at the 3-position.
Summary Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Carbene insertion into 4-chloropyrazolo[1,5-a]pyrazine | Silylformamidine, room temp, solvent-free | >90 | High yield, clean reaction, multi-day |
| Oxidative cyclization with acetic acid | Amino-imino pyridine + 1,3-dicarbonyl, EtOH, O2, 130 °C, 18 h | 74–94 | Yield depends on acid equiv. and atmosphere |
| Multi-step iodination and coupling | tert-butyl iodide derivatives, K3PO4, CuI, diamine ligands | Variable (high purity) | Used for substituted derivatives |
| Esterification and ring saturation | Hydrogenation/reduction, methylation steps | Moderate to high | Requires careful control of conditions |
Research Findings and Notes
- The reaction environment, particularly the presence of oxygen and acid concentration, critically influences the yield and purity of this compound.
- The synthetic methods are adaptable for preparing derivatives with different substitutions, which is valuable for pharmaceutical research and drug development.
- Safety considerations include handling under inert atmosphere when necessary and avoiding exposure to hazardous intermediates.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further derivatization:
-
Acidic hydrolysis : Achieved with HCl (6M) at 70–90°C for 6–8 hours, yielding the carboxylic acid with >85% efficiency.
-
Basic hydrolysis : NaOH (2M) in ethanol/water at reflux converts the ester to the sodium carboxylate, which can be protonated to the free acid.
Table 1 : Hydrolysis Conditions and Outcomes
| Condition | Reagent | Temperature | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| Acidic | HCl (6M) | 70–90°C | 6–8 | 85–92 | Pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
| Basic | NaOH (2M) | Reflux | 4–6 | 78–84 | Sodium carboxylate intermediate |
Electrophilic Substitution at Position 3
The pyrazolo[1,5-a]pyrazine core undergoes electrophilic substitution at position 3, facilitated by the electron-donating carboxylate group. Key reactions include:
-
Nitration : With HNO₃/H₂SO₄ at 0–5°C, introducing nitro groups for further reduction to amines .
-
Halogenation : Bromination using Br₂ in acetic acid yields 3-bromo derivatives, useful in cross-coupling reactions .
Diaminomethylation at Position 7
The C–H bond at position 7 is highly reactive due to its acidity (pKa ~25 in DMSO). Insertion of carbenes via silylformamidine reagents produces aminals, which hydrolyze to aldehydes:
Key Findings :
-
Electron-withdrawing substituents (e.g., -CN, -COOMe) accelerate reaction rates by increasing electrophilicity at position 7 .
-
Optimal conditions: 70–90°C, 10–48 hours, O₂ atmosphere (yields: 58–94%) .
Table 2 : Diaminomethylation Efficiency with Substituent Effects
| Substituent (Position 4) | Reaction Time (h) | Temperature | Yield (%) |
|---|---|---|---|
| -OCH₃ | 48 | 70°C | 58 |
| -COOMe | 0.5 | 90°C | 71 |
| -CN | 24 | RT | 50 |
Nucleophilic Acyl Substitution
The carboxylate group participates in nucleophilic acyl substitutions, enabling:
-
Amidation : Reaction with amines (e.g., NH₃, alkylamines) in DMF at 60°C to form amides.
-
Transesterification : Methanol exchange with higher alcohols (e.g., ethanol, isopropanol) under acid catalysis.
Cross-Coupling Reactions
The pyrazole ring supports palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura : 3-Bromo derivatives react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl products .
-
Buchwald-Hartwig Amination : Introduction of amines at position 3 using Pd(OAc)₂ and Xantphos .
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., H₂SO₄, 100°C), the pyrazine ring undergoes partial cleavage, yielding fused pyrazole intermediates. These reactions are highly solvent-dependent and require precise stoichiometric control.
Coordination Chemistry
The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and magnetic properties .
Critical Reaction Insights
-
Substituent Effects : Electron-withdrawing groups at position 4 enhance reactivity at position 7 by lowering the activation energy for carbene insertion .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in nucleophilic substitutions, while ethers (e.g., THF) favor cross-coupling reactions .
-
Catalyst Systems : Pd(OAc)₂/Xantphos and CuI/1,10-phenanthroline are optimal for C–N and C–C bond formations, respectively .
This compound’s reactivity profile underscores its utility as a scaffold in drug discovery and materials science, with ongoing research exploring its applications in kinase inhibition and allosteric modulation .
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Data Tables
Biological Activity
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of pyrazolo derivatives. For instance, a series of pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. In particular, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values that suggest effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Methyl Pyrazole | 0.22 | Staphylococcus aureus |
| Derivative 4a | 0.25 | Staphylococcus epidermidis |
| Derivative 7b | 0.20 | Escherichia coli |
Antitubercular Activity
Research indicates that pyrazolo derivatives can serve as potential anti-tuberculosis agents. One study highlighted the efficacy of similar compounds against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The representative compound showed significant reduction in bacterial load in infected mouse models .
Table 2: Antitubercular Efficacy
| Compound | MIC (nM) | Strain Type |
|---|---|---|
| Compound 5k | 10 | H37Rv (Drug-susceptible) |
| Compound X | 50 | MDR-TB |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Serotonin Receptor Antagonism : Some derivatives have shown significant antagonistic activity at serotonin receptors (5-HT3), indicating potential use as antiemetics and anxiolytics .
- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and inhibition of cell proliferation .
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple pyrazole derivatives, this compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that the compound significantly reduced biofilm biomass compared to control groups.
Case Study: Antitubercular Activity in Vivo
In vivo studies using a murine model infected with Mycobacterium tuberculosis demonstrated that treatment with methyl pyrazole resulted in a statistically significant reduction in bacterial load over a six-day treatment period. The compound exhibited sustained bactericidal activity with no observed toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
